![molecular formula C11H13NOS B3174462 N-(2-Furylmethyl)-1-(2-thienyl)ethanamine CAS No. 953747-28-9](/img/structure/B3174462.png)
N-(2-Furylmethyl)-1-(2-thienyl)ethanamine
Overview
Description
This compound is a chemical with the molecular formula C17H15NO2S . It’s used in various chemical reactions and has several properties that make it useful in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a furylmethyl group, a phenyl group, and a thienyl group . These groups contribute to the overall properties of the compound .Scientific Research Applications
Click Chemistry Conjugates
The chemical synthesis of 5-(4-azidophenyl)-10,15,20-tris(2-furyl/2-thienyl)porphyrins and their utilization in a Cu(I)-catalyzed alkyne-azide ‘click’ reaction (CuAAC) with ethynylferrocene led to the discovery of meso-tris(2-furyl/2-thienyl) substituted porphyrin–ferrocene ‘click’ conjugates . These novel conjugates exhibited:
Artificial Nucleobases for Metal-Mediated Base Pairs
The artificial nucleobases 6-(2′-thienyl)-purine (6TP) and 6-(2′-furyl)-purine (6FP) have been investigated for their applicability in metal-mediated base pairs . These nucleobases provide distinct coordination environments:
Future Directions
Mechanism of Action
Target of Action
The compound contains a2-thienyl group , which is a common moiety in various bioactive compounds and may interact with multiple biological targets.
Result of Action
Compounds containing2-thienyl and 2-furyl groups have been studied for their potential in photoinduced electron transfer (PET) processes , suggesting that N-(2-Furylmethyl)-1-(2-thienyl)ethanamine may have similar properties.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-thiophen-2-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-9(11-5-3-7-14-11)12-8-10-4-2-6-13-10/h2-7,9,12H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIPFHCUDCASAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-1-(2-thienyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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